2,5-Bis(trimethylstannyl)furan
Overview
Description
2,5-Bis(trimethylstannyl)furan is an organotin compound with the chemical formula C₁₆H₃₀OSn . It consists of a furan ring (a five-membered heterocycle containing an oxygen atom) substituted with two trimethylstannyl groups. The compound is notable for its potential applications in organic synthesis and materials science .
Synthesis Analysis
An efficient synthetic approach involves an amination–oxidation–amination–reduction (AOAR) strategy. Starting from 5-hydroxymethylfurfural (HMF) , the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) is formed, which subsequently undergoes reduction to yield 2,5-bis(N-methyl-aminomethyl)furan (BMAF) . This method provides access to the desired compound with good yields .
Molecular Structure Analysis
The molecular structure of this compound features a furan ring with two trimethylstannyl substituents attached at the 2 and 5 positions. The stannyl groups enhance the reactivity and compatibility of the compound in various reactions .
Chemical Reactions Analysis
This compound can participate in diverse chemical transformations, including cross-coupling reactions, cyclizations, and functional group modifications. Its stannyl substituents facilitate regioselective and stereoselective processes, making it a valuable building block in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biobased Polymer Synthesis
2,5-Bis(hydroxymethyl)furan is a crucial biobased rigid diol, resembling aromatic monomers, used in polyester synthesis. Its enzymatic polymerization with various diacid ethyl esters leads to novel biobased furan polyesters. These polyesters show promising potential due to their unique chemical structures and physical properties (Jiang et al., 2014).
Antimicrobial Agents
Dicationic 2,5-bis(4-guanidinophenyl)furans and related compounds synthesized from 2,5-bis[tri-n-butylstannyl]furan exhibit high DNA binding affinities. Certain compounds in this series demonstrate significant antimicrobial activity against Mycobacterium tuberculosis, Candida albicans, and Aspergillus fumigatus (Stephens et al., 2001).
Synthesis of Labelled Compounds
The synthesis of deuterium and 15N-labelled 2,5-Bis[5-amidino-2-pyridyl]furan and related compounds involves a Stille coupling reaction of precursor molecules with 2,5-bis[tri-n-butylstannyl]furan. These labelled compounds are valuable for various scientific research applications (Ismail & Boykin, 2006).
Diels-Alder Reactions
2,5-Bis(trimethylsiloxy) furans, derivatives of 2,5-bis(trimethylstannyl)furan, are effective dienes in Diels-Alder reactions. These reactions produce important chemical compounds like p-quinones and hydroquinones, which have broad applications in organic synthesis (Brownbridge & Chan, 1980).
Polymer Synthesis
Poly[2,5-bis(dimethylsilyl)furan], a copolymer with alternating furan and disilyl units, demonstrates unique properties like photodegradation. The synthesis and characterization of these polymers highlight their potential in material science (Hai Hong & Weber, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
trimethyl-(5-trimethylstannylfuran-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMAWUUKPRGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511199 | |
Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63366-23-4 | |
Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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